molecular formula C7H13N B8227509 (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No. B8227509
M. Wt: 111.18 g/mol
InChI Key: BGOMFPZIMJCRDV-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • A practical and scalable synthesis method for an advanced heterocyclic intermediate involving (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane has been developed, crucial for supplying large quantities of triazolyl azabicycle with high purity. This process employs a Kulinkovich–de Meijere pyrroline cyclopropanation and transamination methods (Sirois et al., 2018).

Chemical Properties and Conformation

  • The gas-phase structures of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexanes, including the 6,6-dimethyl variant, have been analyzed using gas electron diffraction. This study employed the Monte Carlo method to refine the structures, revealing critical information about the conformation and bonding properties of these molecules (Vishnevskiy et al., 2015).

Synthetic Applications

  • The compound has been utilized in the synthesis of biologically active compounds, demonstrating its versatility as an intermediate. For instance, it's been used in the construction of potent drugs like boceprevir, highlighting its importance in pharmaceutical synthesis (Kallam et al., 2017).

Biological Activity Studies

  • Research has explored the biological activities associated with the azabicyclo[3.1.0]hexane core structure. This includes studies on compounds like ficellomycin, which features the 1-azabicyclo[3.1.0]hexane ring, important for its activities against bacteria, fungi, and tumors (Kurosawa et al., 2020).

Chemical Reactions and Transformations

  • Research into the reaction pathways and transformations of 1-azabicyclo[3.1.0]hexane compounds, including those involving electrophilic reactions, provides insights into the compound's reactivity and potential applications in synthetic chemistry (Hayashi et al., 2009).

properties

IUPAC Name

(1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMFPZIMJCRDV-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
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(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane

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